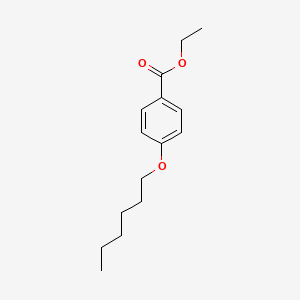

Ethyl 4-(hexyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hexoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-4-2/h8-11H,3-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLLUXUNYYZWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hexyloxy Benzoate

Established Synthetic Pathways for Benzoate (B1203000) Esters

The construction of ethyl 4-(hexyloxy)benzoate relies on two key bond formations: the ether linkage between the phenol (B47542) and the hexyl group, and the ester linkage between the carboxylic acid and ethanol (B145695). The order of these reactions can be varied to devise different synthetic routes.

Williamson Etherification Protocols for Hexyloxy Chain Introduction

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary method for introducing the hexyloxy group onto a 4-hydroxybenzoate (B8730719) precursor. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comacs.org

A common strategy commences with the deprotonation of ethyl 4-hydroxybenzoate using a suitable base to form the corresponding phenoxide. This is followed by the addition of a hexyl halide, typically hexyl bromide, to form the ether bond.

A representative procedure for a similar Williamson etherification involves dissolving ethyl 4-hydroxybenzoate in a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide. acs.orgresearchgate.net A base such as potassium carbonate or potassium hydroxide (B78521) is then added to generate the phenoxide in situ. acs.orgresearchgate.net The subsequent addition of the hexyl halide and heating the reaction mixture completes the synthesis. For instance, in a related synthesis of ethyl 4-((6-bromohexyl)oxy)benzoate, ethyl 4-hydroxybenzoate was reacted with 1,6-dibromohexane (B150918) in the presence of potassium hydroxide in dimethylsulfoxide, yielding the product after workup. researchgate.net A similar approach using hexyl bromide would be expected to yield ethyl 4-(hexyloxy)benzoate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Representative Reaction Conditions for Williamson Etherification

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 4-hydroxybenzoate, 1,6-dibromohexane | Potassium hydroxide | Dimethylsulfoxide | 46 (exothermic) | 4 | Not specified |

| Methyl 4-hydroxybenzoate, Alkyl bromides | Potassium carbonate | Dimethylformamide | 115 | 4 | 37-100 |

| Methyl 4-hydroxybenzoate, 6-bromohexanenitrile | Potassium carbonate | Not specified | Not specified | Not specified | 87.5 |

Data compiled from various synthetic procedures for similar compounds. acs.orgresearchgate.netnih.gov

Esterification Techniques for Ethyl Benzoate Formation

Alternatively, the synthesis can begin with 4-(hexyloxy)benzoic acid, which is then esterified with ethanol. Several methods are available for this transformation, ranging from classic acid-catalyzed reactions to more modern approaches.

Carbodiimide-mediated coupling is a mild and efficient method for forming ester bonds, particularly when dealing with sensitive substrates. organic-chemistry.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid. nih.govcommonorganicchemistry.com

In a typical procedure, 4-(hexyloxy)benzoic acid is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM). nih.gov The alcohol (ethanol in this case), the carbodiimide (B86325) (e.g., DCC), and a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are then added. organic-chemistry.orgnih.gov The reaction proceeds at room temperature, and the dicyclohexylurea byproduct, being insoluble in many organic solvents, can often be removed by filtration. nih.gov

Table 2: Typical Reagents for Carbodiimide-Mediated Esterification

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent |

| 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid | 4-substituted phenols | DCC | DMAP | DCM |

| Monoethyl fumarate | tert-Butyl alcohol | DCC | DMAP | Dichloromethane |

Data from representative carbodiimide coupling reactions. nih.govorgsyn.org

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. Lipases are commonly employed for this purpose due to their ability to function in organic solvents and their high specificity. medcraveonline.com Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a particularly effective catalyst for the esterification of various carboxylic acids, including benzoic acid derivatives. nih.govmdpi.com

The enzymatic esterification of 4-(hexyloxy)benzoic acid would involve incubating the acid with ethanol in the presence of Novozym 435 in a suitable organic solvent. The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to achieve high conversion rates. The use of immobilized enzymes simplifies product purification as the catalyst can be easily removed by filtration and potentially reused. medcraveonline.com Studies on similar systems have shown that primary alcohols like ethanol are effective acyl acceptors in these reactions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. uwlax.educibtech.orgresearchgate.net The Fischer esterification of benzoic acids with alcohols can be significantly enhanced by microwave irradiation. usm.myresearchgate.net

In a typical microwave-assisted procedure, 4-(hexyloxy)benzoic acid would be mixed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid, in a sealed microwave vessel. uwlax.eduusm.my The mixture is then irradiated at a set temperature for a short period. For example, the synthesis of ethyl benzoate from benzoic acid and ethanol has been achieved with high yield in as little as 5-15 minutes at temperatures around 130-170°C under microwave conditions. uwlax.eduusm.my

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification of Benzoic Acid

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | Sulfuric Acid | Reflux | 1.5 h | 68.1 |

| Microwave Irradiation | Expandable Graphite | 85 | 1.5 h | 80.1 |

| Microwave Irradiation | Sulfuric Acid | 170 | 5 min | 97 |

Data from studies on the synthesis of ethyl benzoate. uwlax.educibtech.org

Transesterification Strategies

Transesterification is another viable route for the synthesis of ethyl 4-(hexyloxy)benzoate, especially if a different ester, such as the methyl ester, is more readily available. ucla.edusmolecule.com This equilibrium-controlled reaction involves treating an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. ucla.eduscispace.com

To synthesize ethyl 4-(hexyloxy)benzoate from methyl 4-(hexyloxy)benzoate, the methyl ester would be treated with a large excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid. ucla.edu Heating the reaction mixture drives the equilibrium towards the formation of the more stable ethyl ester, with the concurrent removal of methanol (B129727). Alternatively, a basic catalyst such as sodium ethoxide can be used. ucla.edu

Diazonium Coupling Reactions in Related Azobenzene (B91143) Derivatives

While direct diazonium coupling reactions involving Ethyl 4-(hexyloxy)benzoate are not extensively detailed in the provided context, the principles of these reactions are fundamental in the synthesis of related azobenzene derivatives. Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile, attacking an activated aromatic ring. wikipedia.org This process is pivotal in producing azo compounds, which are known for their vibrant colors and are used as dyes. wikipedia.orglibretexts.org

The general mechanism involves the diazotization of a primary aromatic amine, such as para-aminobenzoic acid, using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This salt then reacts with a coupling agent, typically an electron-rich aromatic compound like a phenol or an aniline, to form the azo-linked product. wikipedia.orgyoutube.com The position of the coupling on the aromatic ring of the coupling agent is generally para to the activating group, unless that position is already occupied, in which case ortho coupling occurs. wikipedia.org

For instance, the synthesis of 4-(4-(hexyloxy)phenylazo)benzoate sodium involves the diazotization of benzocaine (B179285) (ethyl 4-aminobenzoate) followed by coupling with phenol. rsc.org The resulting ethyl 4-((4-hydroxyphenyl)diazenyl)benzoate is then alkylated with 1-bromohexane (B126081) to introduce the hexyloxy group. rsc.org This demonstrates how the core structure related to Ethyl 4-(hexyloxy)benzoate can be incorporated into azobenzene systems.

The stability and reactivity of the diazonium salt are critical. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. youtube.comrsc.org The pH of the reaction medium also plays a crucial role; coupling with phenols is generally faster at high pH. wikipedia.org

Precursor Compounds and Starting Materials in Ethyl 4-(hexyloxy)benzoate Synthesis

The synthesis of Ethyl 4-(hexyloxy)benzoate and its analogs relies on a few key precursor compounds and starting materials. The most common and direct precursors are Ethyl 4-hydroxybenzoate and a hexyl halide , typically 1-bromohexane .

The primary synthetic route is a Williamson ether synthesis . In this reaction, the hydroxyl group of Ethyl 4-hydroxybenzoate is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. mdpi.com This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the ether linkage. mdpi.com This method is a straightforward and widely used approach for preparing 4-alkoxybenzoate esters.

Another important precursor is 4-hydroxybenzoic acid . This can be alkylated with a hexyl halide to form 4-(hexyloxy)benzoic acid, which is then esterified to yield the final product. jocpr.com The alkylation of 4-hydroxybenzoic acid is often carried out in the presence of a base like potassium hydroxide in a suitable solvent such as methanol or ethanol. jocpr.com The subsequent esterification of the resulting 4-(hexyloxy)benzoic acid with ethanol can be achieved through various methods, including Fischer esterification using an acid catalyst.

In some synthetic strategies, the starting material can be 4-hydroxybenzaldehyde . This aldehyde is first O-alkylated with 1-bromohexane to give 4-(hexyloxy)benzaldehyde. biorxiv.org The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite (B76162) (Pinnick oxidation), yielding 4-(hexyloxy)benzoic acid, which can then be esterified. biorxiv.org

The table below summarizes the key precursors and their roles in the synthesis of Ethyl 4-(hexyloxy)benzoate.

| Precursor Compound | Role in Synthesis |

| Ethyl 4-hydroxybenzoate | Direct precursor for Williamson ether synthesis with a hexyl halide. mdpi.com |

| 1-Bromohexane | Provides the hexyloxy group in Williamson ether synthesis and alkylation reactions. mdpi.combiorxiv.org |

| 4-Hydroxybenzoic acid | Starting material for alkylation to form 4-(hexyloxy)benzoic acid, followed by esterification. jocpr.com |

| 4-Hydroxybenzaldehyde | Can be alkylated and then oxidized to 4-(hexyloxy)benzoic acid before esterification. biorxiv.org |

| Potassium Carbonate | Base used to deprotonate the hydroxyl group in Williamson ether synthesis. mdpi.com |

| Potassium Hydroxide | Base used in the alkylation of 4-hydroxybenzoic acid. jocpr.com |

| Ethanol | Reactant for the esterification of 4-(hexyloxy)benzoic acid. |

Derivatization Strategies and Analog Synthesis for Functional Exploration

Ethyl 4-(hexyloxy)benzoate serves as a versatile building block for the synthesis of a wide array of derivatives and analogs with diverse functionalities. These modifications are primarily aimed at exploring their applications in areas such as liquid crystals, biologically active molecules, and materials science.

One common derivatization strategy involves the hydrolysis of the ethyl ester to the corresponding 4-(hexyloxy)benzoic acid . biorxiv.org This carboxylic acid can then be coupled with various alcohols or amines to form a new series of esters or amides, respectively. For example, 4-(hexyloxy)benzoic acid has been used in the synthesis of complex liquid crystal structures through esterification with different phenolic cores. irb.hrresearchgate.net

Transesterification is another approach where the ethyl group of Ethyl 4-(hexyloxy)benzoate is exchanged with a different alcohol, often a more complex or functionalized one. This method can be advantageous for introducing specific functionalities without having to go through the hydrolysis and re-esterification steps.

The hexyloxy chain can also be modified. Analogs with different alkyl chain lengths (e.g., heptyloxy, octyloxy) are frequently synthesized to study the effect of chain length on properties like mesophase behavior in liquid crystals. amazonaws.com Furthermore, the hexyl chain can be functionalized. For instance, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates introduces an aryloxy group onto the hexyl chain, leading to compounds with anti-juvenile hormone activity. nih.govoup.com

The aromatic ring of Ethyl 4-(hexyloxy)benzoate can also be a site for derivatization. Electrophilic aromatic substitution reactions , such as iodination, can introduce substituents onto the benzene (B151609) ring, leading to compounds like 4-(hexyloxy)-3-iodobenzoic acid derivatives. evitachem.com

The following table provides examples of derivatization strategies and the resulting analog classes:

| Derivatization Strategy | Resulting Analog Class | Example Application/Function |

| Ester Hydrolysis | 4-(Hexyloxy)benzoic acid | Intermediate for synthesizing more complex esters and amides. biorxiv.org |

| Transesterification | Different 4-(hexyloxy)benzoate esters | Introduction of varied alcohol moieties for functional exploration. |

| Chain Length Variation | 4-(Alkyloxy)benzoates | Tuning of liquid crystalline properties. amazonaws.com |

| Chain Functionalization | Ethyl 4-(functionalized hexyloxy)benzoates | Synthesis of biologically active compounds. nih.govoup.com |

| Aromatic Ring Substitution | Substituted Ethyl 4-(hexyloxy)benzoates | Creation of precursors for advanced materials. evitachem.com |

| Coupling Reactions | Azobenzene derivatives | Development of photoresponsive materials and dyes. rsc.org |

Advanced Synthetic Approaches and Yield Optimization in Ethyl 4-(hexyloxy)benzoate Production

While the Williamson ether synthesis is a robust method for producing Ethyl 4-(hexyloxy)benzoate, research into advanced synthetic approaches and yield optimization continues, driven by the need for more efficient, cost-effective, and environmentally friendly processes.

One area of advancement is the use of phase-transfer catalysis . In the Williamson ether synthesis of a related compound, tetrabutylammonium (B224687) bromide was used as a phase-transfer catalyst to facilitate the reaction between the hydrophilic phenoxide and the lipophilic alkyl halide, leading to good yields. mdpi.com This technique can improve reaction rates and allow for the use of a wider range of solvents and reaction conditions.

Microwave-assisted synthesis is another modern technique that can significantly reduce reaction times and improve yields. For the synthesis of ethyl 4-[(4'-(decyloxy)benzyloxy]benzoate, microwave irradiation was used to accelerate the reaction between ethyl 4-hydroxybenzoate and the corresponding benzyl (B1604629) halide. amazonaws.com This approach offers a more energy-efficient alternative to conventional heating.

To optimize yields, careful control of reaction parameters is crucial. These parameters include the choice of base, solvent, temperature, and reaction time. For example, in the synthesis of ethyl 3,5-bis(hexyloxy)benzoate, using potassium carbonate as the base and dimethylformamide (DMF) as the solvent at 75°C for 12 hours resulted in a high yield of 96%. google.com

The development of more efficient and "green" synthetic methods is an ongoing effort. This includes exploring the use of less toxic solvents, recyclable catalysts, and processes that minimize waste generation. While specific examples for Ethyl 4-(hexyloxy)benzoate are not extensively detailed in the provided search results, the general trends in organic synthesis point towards the adoption of such sustainable practices.

Spectroscopic and Structural Elucidation of Ethyl 4 Hexyloxy Benzoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule. For Ethyl 4-(hexyloxy)benzoate, both FTIR and Raman spectroscopy provide a detailed vibrational fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. The key to identifying Ethyl 4-(hexyloxy)benzoate lies in recognizing the characteristic absorption bands of its ester and ether functionalities, as well as its aromatic and aliphatic components.

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1720 cm⁻¹. Another significant region contains the C-O stretching vibrations. Two distinct C-O bands are expected: one for the ester linkage (Ar-C(=O)-O-Et) and another for the ether linkage (Ar-O-Hexyl), which are generally found in the 1275-1100 cm⁻¹ range.

The presence of the benzene (B151609) ring is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The aliphatic hexyloxy and ethyl groups are evidenced by C-H stretching bands just below 3000 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for Ethyl 4-(hexyloxy)benzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O Stretch | Ester |

| ~1608, ~1510 | C=C Stretch | Aromatic Ring |

| ~1275, ~1110 | C-O Stretch | Ester and Ether |

Raman Spectroscopy for Molecular Dynamics and Phase Transitions

Raman spectroscopy, which measures the inelastic scattering of light, serves as a valuable complement to FTIR. While strong IR absorptions are seen for polar bonds like C=O, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, such as the C=C stretching of the aromatic ring. This technique is instrumental in studying the conformational order of the alkyl chains and the dynamics of the molecule.

For compounds like Ethyl 4-(hexyloxy)benzoate, which are often precursors to liquid crystals, temperature-dependent Raman spectroscopy is a powerful method to investigate phase transitions. Changes in the position, width, and intensity of Raman bands, particularly those associated with the alkyl chain and the phenyl rings, can signal shifts from a crystalline solid to a liquid crystalline or isotropic liquid phase. These spectral changes reflect alterations in molecular ordering, orientation, and intermolecular interactions during a phase transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

The ¹H-NMR spectrum of Ethyl 4-(hexyloxy)benzoate displays distinct signals for each set of non-equivalent protons. The para-substituted benzene ring gives rise to two doublets in the aromatic region, a characteristic AA'BB' pattern. The protons closer to the electron-withdrawing ester group are shifted downfield compared to those adjacent to the electron-donating hexyloxy group.

The ethyl ester protons appear as a quartet for the methylene (B1212753) (-OCH₂-) group, coupled to the three protons of the methyl (-CH₃) group, which appears as a triplet. Similarly, the hexyloxy chain protons are clearly resolved. The methylene group attached directly to the aromatic oxygen (-OCH₂-) is a triplet, shifted downfield due to the oxygen's electronegativity. The terminal methyl group of the hexyl chain appears as a triplet further upfield, while the remaining four methylene groups typically overlap to form a complex multiplet in the aliphatic region.

Table 2: Predicted ¹H-NMR Chemical Shifts for Ethyl 4-(hexyloxy)benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~6.90 | Doublet | 2H | Aromatic (ortho to -O(CH₂)₅CH₃) |

| ~4.35 | Quartet | 2H | -COOCH₂CH₃ |

| ~4.00 | Triplet | 2H | -OCH₂(CH₂)₄CH₃ |

| ~1.80 | Multiplet | 2H | -OCH₂CH₂(CH₂)₃CH₃ |

| ~1.45-1.30 | Multiplet | 6H | -(CH₂)₃CH₃ (hexyloxy) & -COOCH₂CH₃ |

| ~0.90 | Triplet | 3H | -(CH₂)₅CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield (~166 ppm). The aromatic carbons show four distinct signals due to the para-substitution. The carbon attached to the ester group and the one attached to the ether oxygen are shifted furthest downfield in the aromatic region. The carbons of the ethyl and hexyloxy groups are found in the upfield, aliphatic region of the spectrum.

Table 3: Predicted ¹³C-NMR Chemical Shifts for Ethyl 4-(hexyloxy)benzoate

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~166.0 | Ester C=O |

| ~163.0 | Aromatic C-O (hexyloxy) |

| ~131.5 | Aromatic C-H (ortho to -COOEt) |

| ~122.5 | Aromatic C-COOEt |

| ~114.0 | Aromatic C-H (ortho to -O(CH₂)₅CH₃) |

| ~68.0 | -OCH₂(CH₂)₄CH₃ |

| ~60.5 | -COOCH₂CH₃ |

| ~31.5, 29.2, 25.7, 22.6 | -(CH₂)₄- (hexyloxy) |

| ~14.1 | -CH₃ (hexyloxy) |

| ~14.3 | -CH₃ (ethyl) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For Ethyl 4-(hexyloxy)benzoate (C₁₅H₂₂O₃), the molecular weight is 250.33 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 250.

The fragmentation is dictated by the functional groups. A common fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a stable acylium ion. Another typical pathway is the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. The hexyloxy group can also fragment, primarily through cleavage of the alkyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethyl 4-(hexyloxy)benzoate

| m/z | Fragment Ion | Fragmentation Pathway |

| 250 | [C₁₅H₂₂O₃]⁺ | Molecular Ion (M⁺) |

| 205 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 121 | [HOC₆H₄CO]⁺ | Cleavage of the hexyloxy group and subsequent rearrangement |

| 167 | [M - C₆H₁₁]⁺ | Loss of hexyl radical |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For Ethyl 4-(hexyloxy)benzoate, the primary chromophore—the part of the molecule that absorbs light—is the ethyl benzoate (B1203000) moiety.

The UV spectrum of a similar core structure, benzoic acid, shows a characteristic absorption band with a maximum wavelength (λmax) around 221 nm. researchgate.net This absorption is attributed to the π → π* electronic transitions within the aromatic benzene ring, which are coupled with the carbonyl group (C=O). The ethyl ester group in ethyl benzoate does not significantly alter this primary absorption band. nist.gov

The presence of the hexyloxy group (-O-C6H13) attached to the benzene ring at the para position is expected to influence the spectrum. The oxygen atom has non-bonding electrons (n-electrons) that can interact with the π-electron system of the benzene ring. This interaction, known as a resonance effect, typically causes a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). Therefore, the λmax for Ethyl 4-(hexyloxy)benzoate is anticipated to be slightly longer than that of ethyl benzoate, reflecting the electronic contribution of the alkoxy substituent to the aromatic system.

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a material. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the arrangement of atoms in a crystalline solid and the packing of molecules in more ordered liquid crystal phases.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise information about the three-dimensional structure of a molecule in its crystalline state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

While SCXRD is used for solid crystals, Small Angle X-ray Diffraction (SAXRD), also known as Small Angle X-ray Scattering (SAXS), is vital for characterizing the less-ordered but structured liquid crystal mesophases. york.ac.ukipme.ru This technique is particularly effective at measuring larger-scale periodic structures, such as the layer spacing in smectic phases.

The diffraction pattern obtained from a liquid crystal sample provides a fingerprint of its mesophase:

Nematic (N) Phase: This phase has long-range orientational order but no positional order. Its SAXRD pattern is characterized by a diffuse, wide-angle reflection (at an angle 2θ of ~20°) which corresponds to the average lateral spacing between molecules. rice.edu

Smectic (Sm) Phases: These phases possess both orientational order and one-dimensional positional order, with molecules arranged in layers. In addition to the wide-angle diffuse peak, the SAXRD pattern of a smectic phase exhibits one or more sharp, intense reflections at small angles (2θ typically < 5°). rice.edu The position of this peak allows for the calculation of the smectic layer spacing (d-spacing).

For Ethyl 4-(hexyloxy)benzoate, if a Smectic A (SmA) phase were present (where molecules are aligned perpendicular to the layer planes), the d-spacing would be approximately equal to the full molecular length. In a Smectic C (SmC) phase (where molecules are tilted within the layers), the d-spacing would be shorter than the molecular length.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature. These methods are fundamental for identifying the phase transitions that define liquid crystalline behavior.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of liquid crystals. ipme.ruresearchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions appear as peaks on a DSC thermogram, and the temperature at the peak maximum is taken as the transition temperature. The area under the peak is proportional to the enthalpy change (ΔH) associated with the transition.

| Transition | Temperature (°C) |

|---|---|

| Crystal (Cr) → Nematic (N) | 54 |

| Nematic (N) → Isotropic (I) | 67 |

This data suggests that Ethyl 4-(hexyloxy)benzoate may also exhibit an enantiotropic nematic phase over a specific temperature range.

Polarizing Optical Microscopy (POM) for Mesophase Texture Characterization

Polarizing Optical Microscopy (POM) is a qualitative technique that utilizes polarized light to observe and identify the unique optical textures of different liquid crystal mesophases. benthamdirect.com When a liquid crystal sample is placed between two crossed polarizers, its anisotropic nature allows it to rotate the plane of polarized light, a property known as birefringence. This results in the appearance of bright, often colorful, and characteristic patterns or "textures."

The identification of a mesophase is achieved by observing these textures, typically as the sample is heated and cooled:

Isotropic (I) to Nematic (N) Transition: Upon cooling from the isotropic liquid (which appears completely dark under crossed polarizers), the transition to a nematic phase is marked by the appearance of small, birefringent droplets. These droplets coalesce to form a larger domain, often exhibiting a "schlieren" texture, characterized by dark, thread-like brushes that correspond to defects (disclinations) in the molecular alignment.

Nematic (N) to Smectic A (SmA) Transition: If the compound were to form a smectic phase upon further cooling from the nematic phase, a texture change would be observed. A common texture for the SmA phase is the "focal-conic" texture, which consists of complex fan-shaped domains.

Based on the thermal data of related compounds which exhibit a nematic phase, it is expected that upon cooling from its isotropic state, Ethyl 4-(hexyloxy)benzoate would display a characteristic schlieren texture under POM, confirming the presence of a nematic mesophase. synthon-chemicals.comscholarsresearchlibrary.com

Computational Chemistry and Theoretical Modeling of Ethyl 4 Hexyloxy Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. nih.gov It is particularly effective for large organic molecules like Ethyl 4-(hexyloxy)benzoate, providing a favorable balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. cnr.it This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For Ethyl 4-(hexyloxy)benzoate, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

DFT methods, such as the widely used B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are employed to perform this optimization. nih.govnih.gov The process yields a non-planar structure with C1 point group symmetry. nih.gov The resulting optimized geometry represents the molecule in its ground state in the gas phase. This optimized structure is crucial as it serves as the foundation for subsequent calculations of other properties, including vibrational frequencies and electronic transitions. scholarsresearchlibrary.com The comparison of calculated bond lengths and angles with experimental data from similar crystal structures helps validate the chosen theoretical model. researchgate.netscholarsresearchlibrary.com

Table 1: Predicted Optimized Geometrical Parameters for Ethyl 4-(hexyloxy)benzoate Note: This data is representative and based on DFT calculations for analogous benzoate (B1203000) esters.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic ring) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C(ar)-C(ar)-C=O | ~180° (indicating planarity of the benzoate group) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.netespublisher.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For Ethyl 4-(hexyloxy)benzoate, the HOMO is typically localized on the electron-rich hexyloxy-substituted benzene (B151609) ring, while the LUMO is distributed over the ethyl benzoate moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The energy gap can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for Ethyl 4-(hexyloxy)benzoate Note: This data is representative and based on DFT calculations for similar aromatic compounds.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.1 eV | Electron-donating ability |

| ELUMO | ~ -1.9 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.2 eV | Chemical stability and reactivity epstem.net |

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. scholarsresearchlibrary.com By calculating the normal modes of vibration at the optimized geometry, a theoretical spectrum can be generated. scholarsresearchlibrary.com Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or rocking. researchgate.net

The assignments are often performed with the aid of Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. researchgate.net Due to the approximations inherent in the DFT method and the fact that calculations are typically performed on a single molecule in the gas phase, calculated frequencies are often systematically higher than experimental values. This discrepancy is commonly corrected by applying a scaling factor. scholarsresearchlibrary.com For Ethyl 4-(hexyloxy)benzoate, key vibrational modes include the C=O stretching of the ester group, C-O stretching of the ether and ester linkages, and various vibrations of the aromatic ring and alkyl chains. scholarsresearchlibrary.com

Table 3: Predicted Vibrational Frequencies and Assignments for Ethyl 4-(hexyloxy)benzoate Note: This data is representative and based on DFT calculations for analogous esters.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|

| Aromatic C-H stretch | ~3100 - 3050 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H stretch | ~2980 - 2850 | Asymmetric and symmetric stretching of CH2 and CH3 groups |

| C=O stretch (ester) | ~1710 | Stretching of the carbonyl group nih.gov |

| Aromatic C=C stretch | ~1605, 1580 | Stretching of carbon-carbon bonds in the benzene ring |

| C-O stretch (ester & ether) | ~1270 - 1100 | Asymmetric and symmetric stretching of ester and ether C-O bonds scholarsresearchlibrary.comnih.gov |

| CH2 rocking | ~725 | Rocking motion of the hexyloxy chain researchgate.net |

DFT calculations, based on the results of the vibrational frequency analysis, can be used to predict various thermodynamic properties. researchgate.net By applying the principles of statistical mechanics, key parameters such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), enthalpy (H), and entropy (S) can be calculated at different temperatures. These predictions provide insight into the thermal stability and behavior of the molecule. The calculations are derived from the vibrational partition function, which depends on the computed vibrational frequencies.

Table 4: Predicted Thermodynamic Parameters for Ethyl 4-(hexyloxy)benzoate at 298.15 K Note: This data is representative and based on DFT calculations for similar organic molecules.

| Parameter | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | ~205 kcal/mol |

| Total Enthalpy (H) | ~ -850 Hartrees |

| Total Entropy (S) | ~ 145 cal/mol·K |

| Heat Capacity (Cv) | ~ 90 cal/mol·K |

Molecules with rotatable single bonds, like the ether and ester groups in Ethyl 4-(hexyloxy)benzoate, can exist in multiple conformations. nih.gov Conformational analysis aims to identify the most stable conformer and understand the energy barriers between different spatial arrangements. This is often achieved by performing a Potential Energy Surface (PES) scan. nih.govresearchgate.net

A PES scan involves systematically rotating one or more dihedral angles while optimizing the rest of the molecule's geometry at each step. nih.gov For Ethyl 4-(hexyloxy)benzoate, key dihedral angles would include those around the C(ar)-O, O-C(hexyl), C(ar)-C(ester), and O-C(ethyl) bonds. The resulting plot of energy versus dihedral angle reveals the low-energy conformers (local minima) and the transition states (saddle points) that separate them. The conformer with the absolute lowest energy is the global minimum and represents the molecule's most probable structure. researchgate.net This analysis is crucial for understanding the molecule's flexibility, which can influence its physical properties and biological interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To investigate the electronic excited states and predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. espublisher.commdpi.com TD-DFT is an extension of ground-state DFT that can calculate the energies of electronic transitions from the ground state to various excited states. case.educnr.it

The calculation provides the excitation energy for each transition, which can be converted to a wavelength (λ), and the oscillator strength (f), which is proportional to the intensity of the absorption peak. mdpi.com Analysis of the molecular orbitals involved in the most significant transitions (e.g., HOMO → LUMO) reveals their nature, such as π→π* or n→π* transitions. espublisher.com For aromatic systems like Ethyl 4-(hexyloxy)benzoate, the most intense absorptions in the UV region are typically due to π→π* transitions within the benzene ring. espublisher.com The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is important for achieving better agreement with experimental spectra measured in solution. mdpi.comajchem-a.com

Table 5: Predicted Electronic Absorption Spectrum Data for Ethyl 4-(hexyloxy)benzoate via TD-DFT Note: This data is representative and based on TD-DFT calculations for similar aromatic esters.

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| ~265 | ~4.68 | > 0.5 | HOMO → LUMO | π → π |

| ~220 | ~5.64 | > 0.2 | HOMO-1 → LUMO | π → π |

Quantum Chemical Parameters and Their Correlation with Experimental Mesophase Behavior

Theoretical modeling, particularly through quantum chemistry, provides profound insights into the molecular properties that govern the formation and stability of liquid crystal phases (mesophases). For Ethyl 4-(hexyloxy)benzoate, computational methods like Density Functional Theory (DFT) are instrumental in calculating key quantum chemical parameters. researchgate.net These parameters offer a molecular-level explanation for the macroscopic behavior observed experimentally, such as the transition temperatures and the type of mesophase formed.

The correlation between theoretical data and experimental findings is crucial for understanding structure-property relationships in liquid crystals. nih.gov By analyzing calculated parameters, researchers can predict the stability of a molecule, understand its intermolecular interactions, and estimate its optical properties, which are vital for designing new liquid crystal materials. nih.gov

Detailed Research Findings

Computational studies on calamitic (rod-shaped) liquid crystals similar to Ethyl 4-(hexyloxy)benzoate reveal that molecular geometry and electronic properties are primary determinants of mesophase behavior. The planarity of the molecular core, the aspect ratio, and the distribution of electron density are critical factors. DFT calculations, often using the B3LYP functional with a standard basis set like 6-31G, have proven effective in providing reliable results for such organic molecules. researchgate.net

Key quantum chemical parameters calculated to understand mesogenic properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally corresponds to higher polarizability and increased chemical reactivity, which can influence the intermolecular forces responsible for mesophase formation. nih.gov

Dipole Moment (μ): The magnitude and direction of the molecular dipole moment affect the strength and nature of electrostatic interactions between molecules. In liquid crystals, dipole-dipole interactions contribute significantly to the orientational order required for nematic and smectic phases.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution across a molecule. nih.gov It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting how molecules will align and interact with each other in a condensed phase. nih.govnih.gov

The table below presents representative theoretical data for Ethyl 4-(hexyloxy)benzoate, derived from DFT calculations on structurally analogous mesogenic compounds.

| Parameter | Calculated Value | Significance in Mesophase Behavior |

| HOMO Energy | -6.5 eV | Influences charge transfer capabilities and intermolecular interactions. |

| LUMO Energy | -1.3 eV | Relates to electron affinity and molecular stability. |

| HOMO-LUMO Gap (ΔE) | 5.2 eV | A larger gap indicates high stability. Correlates with thermal stability of the mesophase. nih.govnih.gov |

| Dipole Moment (μ) | 2.5 D | Moderate dipole moment contributes to the orientational ordering necessary for nematic phase formation. |

| Polarizability (α) | 35.1 ų | Higher polarizability, enhanced by the hexyloxy chain, strengthens dispersion forces, stabilizing the mesophase. nih.gov |

The correlation is direct: the calculated planarity of the phenyl rings and the ester group, combined with the predicted dipole moment and polarizability, provides a theoretical basis for the experimentally observed threaded or Schlieren textures of the nematic phase in similar compounds. scholarsresearchlibrary.com The quantum parameters thus validate and explain the empirical observations, confirming that the specific combination of a rigid core and a semi-flexible tail in Ethyl 4-(hexyloxy)benzoate is conducive to the formation of a stable mesophase over a defined temperature range.

Liquid Crystalline Behavior and Mesophase Characterization of Ethyl 4 Hexyloxy Benzoate and Its Analogs

Types of Mesophases Exhibited by Hexyloxybenzoate Derivatives

Hexyloxybenzoate derivatives and related alkoxybenzoate compounds predominantly exhibit calamitic (rod-like) mesophases, namely the nematic and smectic phases. The specific mesophase observed is a function of the molecular architecture, including the length of the alkoxy chain and the nature of the core structure.

The nematic (N) phase is the least ordered of the liquid crystal phases, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. scholarsresearchlibrary.com In homologous series of 4-n-alkoxybenzoic acids, the nematic phase is commonly observed, particularly for members with shorter alkyl chains (n=4-6). researchgate.net The texture of the nematic phase as observed under a polarizing optical microscope is often described as threaded or Schlieren. scholarsresearchlibrary.com For instance, in a series of 4-(4′-n-alkoxy benzoyloxy)β-Methoxy Ethyl Benzoates, the nematic mesophase commences from the pentyl homologue. scholarsresearchlibrary.com Similarly, a homologous series of 4-(4'-n-Alkoxy Vanilloyloxy) Phenyl azo 4”-ethylbenzoate exclusively exhibits enantiotropically nematogenic behavior for all its twelve homologues. worldscientificnews.com The nematic-isotropic transition temperatures often show an odd-even effect, where the transition temperature alternates as the number of carbon atoms in the alkoxy chain increases. scholarsresearchlibrary.comderpharmachemica.com

Smectic mesophases possess a higher degree of order than nematic phases, exhibiting not only orientational order but also some degree of positional order in the form of layered structures. scholarsresearchlibrary.com Within the smectic category, the Smectic A (SmA) phase is the least ordered, with the molecules aligned perpendicularly to the layer planes and no long-range positional order within the layers. researchgate.net In many benzoate (B1203000) derivatives, as the length of the flexible alkoxy chain increases, there is a tendency to form smectic phases. For example, in the 4-alkoxybenzoic acid series, smectic-nematic behavior is observed for homologues with longer chains (n=7-12). researchgate.net The commencement of a smectic phase is often seen in higher homologues of a series; for instance, the smectic phase appears from the octyloxy homologue in 4-(4′-n-alkoxy benzoyloxy)β-Methoxy Ethyl Benzoates. scholarsresearchlibrary.com The texture of the SmA phase under a polarizing microscope is typically focal conic fan-shaped. researchgate.net Some benzoate liquid crystals can exhibit a direct transition from the isotropic liquid to a smectic mesophase. academie-sciences.fr

Columnar mesophases are typically formed by disc-shaped (discotic) molecules that stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice. While common for molecules with specific geometries, such as those with a central triphenylene (B110318) core, columnar phases are not characteristic of the rod-like (calamitic) structures of simple hexyloxybenzoate derivatives. However, the broader family of benzoic acid derivatives can be induced to form columnar structures through supramolecular self-assembly, for example, by forming hydrogen-bonded complexes with star-shaped molecules like tris(triazolyl)triazine. nih.govscispace.com In these cases, the benzoic acid derivatives act as peripheral units that, through hydrogen bonding, arrange around a central core to create a disc-like supramolecular structure capable of forming columnar mesophases. scispace.com

Mesophase Transition Studies and Phase Variance

The transition between different mesophases and from a mesophase to the isotropic liquid state is a key characteristic of liquid crystals. These transitions are typically studied using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govtandfonline.com DSC measurements allow for the determination of transition temperatures and their associated enthalpy changes, providing thermodynamic data about the phase transitions. academie-sciences.fr POM is used to visually identify the different mesophases by their characteristic optical textures. libretexts.orgarxiv.org

The phase variance, or the range of different mesophases a compound exhibits, is highly sensitive to its molecular structure. In homologous series of alkoxybenzoates, increasing the length of the alkoxy chain can lead to a progression from purely nematic to both nematic and smectic (polymesomorphism), and in some cases, to purely smectic behavior for the longest chain members. scholarsresearchlibrary.comderpharmachemica.com For example, in the series of 4-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the lower homologues are purely nematogenic, while the decyl derivative shows both nematic and smectic phases, and the dodecyl and tetradecyl derivatives are only smectogenic. This demonstrates a clear trend in phase behavior with increasing chain length.

The following table illustrates the mesophase transition temperatures for a homologous series of 4-(4'-n-alkoxy benzoyloxy) β-Methoxy Ethyl Benzoates, showcasing the onset of different mesophases with increasing alkoxy chain length.

| n-Alkyl Group | Crystal to Smectic/Nematic/Isotropic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| Methyl | 189.0 | - | - |

| Ethyl | 198.0 | - | - |

| Propyl | 176.0 | - | - |

| Butyl | 165.0 | - | - |

| Pentyl | 158.0 | - | 165.0 |

| Hexyl | 152.0 | - | 168.0 |

| Octyl | 145.0 | 160.0 | 177.0 |

| Decyl | 138.0 | 155.0 | 173.0 |

| Dodecyl | 134.0 | - | 167.0 |

| Tetradecyl | 131.0 | - | 164.0 |

| Hexadecyl | 128.0 | - | 159.0 |

Influence of Molecular Structure on Mesomorphism

Ester linkages (-COO-) are common structural motifs in liquid crystals, contributing to the rigidity and linearity of the molecular core, which are essential for the formation of calamitic mesophases. tandfonline.com The position and orientation of the ester group can influence the polarity and polarizability of the molecule, thereby affecting the intermolecular interactions that drive mesophase formation.

The following table summarizes the influence of increasing alkoxy chain length on the mesomorphic properties of a generalized homologous series of alkoxybenzoate derivatives.

| Alkoxy Chain Length | Typical Mesophase Behavior | General Trend in Transition Temperatures |

|---|---|---|

| Short (n=1-4) | Often non-mesomorphic or monotropic nematic | Melting points are relatively high |

| Medium (n=5-7) | Predominantly enantiotropic nematic | Clearing points often show an odd-even effect |

| Long (n=8-12) | Polymorphic (nematic and smectic) or purely smectic | Smectic phase stability increases with chain length |

| Very Long (n>12) | Predominantly smectic | Clearing points may decrease due to dilution of the mesogenic core |

Impact of Terminal Alkyl Chain Length and Substituents

The length of the terminal alkyl or alkoxy chains plays a crucial role in determining the mesomorphic behavior of benzoate esters and related compounds. Generally, as the length of the terminal chain increases, there is a tendency for the molecules to exhibit more ordered smectic phases in addition to or instead of nematic phases. tandfonline.comresearchgate.net This is because the longer, flexible chains promote a greater degree of intermolecular interaction and parallel alignment, which is characteristic of the layered structure of smectic mesophases. researchgate.net

For instance, in homologous series of 4-alkoxyphenyl 4'-alkylbenzoates, variations in the length of both the alkoxy and alkyl chains lead to the emergence of specific smectic mesophases. tandfonline.com The thermal stability of the mesophases is also significantly influenced by the chain length. In some systems, an increase in the alkyl chain length leads to a decrease in the nematic thermal stability. mdpi.com The "odd-even" effect is also a well-documented phenomenon, where the transition temperatures and mesophase stability can fluctuate depending on whether the number of carbon atoms in the alkyl chain is odd or even.

The nature of the terminal substituent group also has a profound impact on the liquid crystalline properties. The introduction of polar groups can significantly alter the intermolecular forces, affecting both the melting points and the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). For example, studies on p-phenylene dibenzoates have demonstrated that different terminal substituents can modulate the nematic mesomorphism of the compounds. acs.org The electron-donating or electron-withdrawing nature of the substituent can influence the dipole moment and polarizability of the molecule, thereby affecting the stability and type of mesophase formed. mdpi.comresearchgate.net

Table 1: Effect of Terminal Alkoxy Chain Length on Mesophase Behavior of a Homologous Series of (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate

| Alkoxy Chain Length (n) | Mesophase Type |

| 6 | Smectogenic |

| 7 | Smectogenic |

| 8 | Smectogenic |

| 10 | Smectogenic |

| 12 | Smectogenic |

This table is illustrative and based on findings for analogous systems to demonstrate the trend of smectic phase formation with increasing chain length. researchgate.net

Effects of Bridging Atoms and Lateral Groups

Lateral substituents, which are atoms or groups attached to the sides of the mesogenic core, have a significant effect on the liquid crystalline behavior. The introduction of a lateral group generally increases the width of the molecule, which can disrupt the parallel packing of the molecules and consequently lower the clearing point and reduce the thermal stability of the mesophases. benthamdirect.comuobaghdad.edu.iq The size, polarity, and position of the lateral substituent are all critical factors. For example, a lateral methoxy (B1213986) group has been shown to influence the thermal characteristics and stability of the mesophase in ester molecules. benthamdirect.com In some cases, the introduction of a lateral methyl group can lead to varied mesophase behavior depending on its position. bohrium.com The presence of lateral fluoro substituents has also been extensively studied, with findings indicating that their position can either enhance or suppress smectic properties. scispace.comresearchgate.net

Table 2: Influence of Lateral Substituents on Nematic-Isotropic Transition Temperatures (TN-I) of Fluorinated Benzoate Esters

| Lateral Substituent | TN-I (°C) |

| H | (Reference) |

| F | Generally Lower |

| Cl | Varies |

| CH3 | Generally Lower |

| OCH3 | Generally Lower |

This table provides a generalized comparison based on trends observed in various studies on laterally substituted benzoate liquid crystals. benthamdirect.combohrium.comscispace.comresearchgate.net The exact TN-I values are highly dependent on the specific molecular structure.

Orientational Order and Order Parameter (S) Quantification

A defining characteristic of the nematic liquid crystal phase is the long-range orientational order of the constituent molecules. While the molecules lack positional order and can move freely as in a liquid, their long axes tend to align, on average, along a common direction known as the director. The degree of this orientational order is quantified by a scalar value called the nematic order parameter, denoted by S. readthedocs.io

The order parameter S is a measure of how well the molecules are aligned with the director. It is defined by the equation:

S = ½ <3cos²θ - 1>

where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all the molecules in the sample. tandfonline.com

The value of S ranges from 0 to 1. readthedocs.io

S = 0 corresponds to a completely isotropic liquid, where there is no preferential orientation of the molecules. readthedocs.io

S = 1 represents a perfectly ordered crystalline state, where all molecular axes are parallel to the director. readthedocs.io

For a typical nematic liquid crystal, S has a value between 0.3 and 0.8, which is temperature-dependent. readthedocs.io As the temperature increases towards the clearing point, the thermal energy causes greater fluctuations in the molecular orientation, leading to a decrease in S. At the nematic-isotropic transition temperature, S abruptly drops to zero.

The order parameter is a crucial material parameter as it influences many of the anisotropic physical properties of liquid crystals, such as their refractive indices, dielectric constants, and magnetic susceptibilities. tandfonline.com Several experimental techniques can be used to determine the order parameter, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and optical methods based on birefringence measurements. tandfonline.comjkps.or.krresearchgate.net The anisotropy of a physical property is often directly related to the orientational order parameter S. researchgate.net For instance, the dichroism of specific infrared absorption bands, such as the C=C stretching vibration of the benzene (B151609) ring, can be used to calculate S. jkps.or.kr Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is also proportional to the order parameter and provides a common method for its quantification. tandfonline.comresearchgate.net

Chiral Nematic Systems and Helical Twisting Power (HTP) in Related Structures

The introduction of chirality, or "handedness," into a nematic liquid crystal system leads to the formation of a chiral nematic phase, also known as the cholesteric phase. This can be achieved either by using chiral molecules to form the liquid crystal or by doping an achiral nematic host, such as one composed of benzoate esters, with a chiral compound. researchgate.netrochester.edu In the chiral nematic phase, the local director is not constant in space but instead twists in a helical fashion. The distance over which the director rotates by 360° is called the pitch (p) of the helix. rochester.edu

The ability of a chiral dopant to induce a helical twist in a nematic host is quantified by its Helical Twisting Power (HTP). rochester.edu The HTP is defined by the equation:

HTP = 1 / (p * c)

where 'p' is the pitch and 'c' is the concentration of the chiral dopant. researchgate.net A chiral dopant with a high HTP can induce a short-pitched helical structure at a low concentration. The HTP is dependent on the molecular structure of both the chiral dopant and the nematic host, as well as on temperature. rochester.edursc.org

Benzoate-containing structures can be incorporated into chiral liquid crystals or used as the nematic host for chiral dopants. rsc.orgresearchgate.netrsc.org The resulting chiral nematic systems exhibit unique optical properties, such as selective reflection of circularly polarized light of a specific wavelength, which is determined by the pitch. This property is the basis for many applications, including thermochromic devices and displays. The efficiency of the chirality transfer from the dopant to the nematic host is a complex phenomenon that depends on the molecular interactions between the two components. rsc.org The development of chiral dopants with high HTP is an active area of research for applications in advanced liquid crystal technologies. rochester.edu

Supramolecular Chemistry and Self Assembly of Ethyl 4 Hexyloxy Benzoate Systems

Principles of Self-Assembly in Hexyloxybenzoate Derivatives

The self-assembly of hexyloxybenzoate derivatives is a process governed by the intricate balance of various intermolecular forces. These molecules, often described as rod-like or calamitic, possess a rigid aromatic core and a flexible aliphatic chain, a design that promotes the formation of ordered, fluid phases known as mesophases (liquid crystals). rsc.orged.gov The primary principle is the minimization of free energy, achieved when molecules arrange themselves to maximize attractive interactions and minimize repulsive ones.

A key distinction exists between 4-(hexyloxy)benzoic acid and its ester, Ethyl 4-(hexyloxy)benzoate. In the acid form, the dominant interaction is the powerful and highly directional hydrogen bonding between carboxylic acid groups, leading to the formation of stable dimers. researchgate.nethartleygroup.org These dimers then act as larger rod-like units that pack together. In contrast, Ethyl 4-(hexyloxy)benzoate lacks this strong hydrogen-bond-donating capability. Therefore, its self-assembly is not driven by dimerization but by a more subtle interplay of weaker, non-covalent forces. rsc.orgresearchgate.net The final structure is a collective outcome of these competing and cooperative interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and dipole-dipole interactions. sfu.ca

The length of the flexible hexyloxy chain is a critical parameter. It influences the balance between interactions involving the rigid core and those involving the aliphatic tails, thereby affecting the thermal stability and the type of mesophase formed (e.g., nematic or smectic). mdpi.com

Non-Covalent Interactions Driving Self-Assembly

The ordered structures observed in Ethyl 4-(hexyloxy)benzoate systems are the result of several distinct non-covalent interactions working in concert.

While Ethyl 4-(hexyloxy)benzoate cannot form the strong carboxylic acid dimers seen in its acid analogue, it can participate in weaker hydrogen bonding. The ester group contains two potential hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the alkoxy oxygen (O-CH₂). These can interact with weak hydrogen bond donors, most notably the hydrogen atoms on the aromatic ring and the alkyl chains of neighboring molecules (C-H···O interactions). rsc.org

Research on related ester-containing crystal structures confirms that both oxygen atoms of the ester group can act as hydrogen bond acceptors. ntu.ac.uk Although these C-H···O bonds are significantly weaker than conventional O-H···O bonds, their directionality and collective strength contribute to the stability and specific geometry of the assembled structure. rsc.org

Van der Waals forces, particularly London dispersion forces, are crucial for the self-assembly of these systems. researchgate.net These non-specific, attractive forces arise from temporary fluctuations in electron density and are significant between all parts of the molecules. Their contribution is especially important for the flexible hexyloxy tails. researchgate.net

The aromatic phenyl rings in the core of Ethyl 4-(hexyloxy)benzoate molecules provide a platform for π-π stacking interactions. This interaction involves the electron clouds of adjacent aromatic systems and is a key cohesive force that promotes parallel alignment of the molecular cores. mdpi.comnih.gov

In most cases, the energetically favorable arrangement is not a perfectly cofacial "sandwich" stack but a parallel-displaced or "slip-stacked" geometry. This offset arrangement minimizes Pauli repulsion between the electron-rich centers of the rings while maintaining attractive dispersion and electrostatic interactions. researchgate.netchemrxiv.orgrsc.org This type of stacking is critical in forming the lamellar or columnar structures characteristic of many liquid crystals.

The ester group (-COO-) in Ethyl 4-(hexyloxy)benzoate possesses a significant permanent dipole moment. ibm.comacs.org The electrostatic interaction between these dipoles is a powerful directional force that influences the orientation of molecules within the self-assembled structure. researchgate.netnih.gov

Table 1: Summary of Non-Covalent Interactions in Ethyl 4-(hexyloxy)benzoate Self-Assembly

| Interaction Type | Participating Molecular Parts | Primary Role in Self-Assembly | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Ester oxygens (C=O, C-O-R) as acceptors; Aromatic/aliphatic C-H as donors | Provides directionality and contributes to specific packing arrangements | Weak |

| Van der Waals Forces | Entire molecule, especially the hexyloxy chain | Overall cohesion, space-filling, and stabilization of packed structures | Weak to Moderate (cumulative) |

| π-π Stacking | Aromatic phenyl rings | Promotes parallel alignment of molecular cores, leading to layered or columnar arrangements | Moderate |

| Dipole-Dipole Interactions | Ester group (-COO-) | Induces strong orientational order, often favoring antiparallel alignment | Moderate |

Formation of Organized Structures

The synergistic effect of the non-covalent interactions described above leads to the formation of highly organized, long-range structures, most notably thermotropic liquid crystal phases. nih.gov For rod-like molecules such as 4-alkoxybenzoate esters, the most common liquid crystal phases are the nematic and smectic phases. researchgate.net

Nematic (N) Phase: In this phase, the molecules exhibit long-range orientational order, meaning they tend to point in the same general direction (defined by a director vector). However, they lack positional order, behaving like a fluid in terms of their center-of-mass locations. This phase is typically observed at higher temperatures than smectic phases. researchgate.net

Smectic (Sm) Phases: At lower temperatures, some systems may transition into more ordered smectic phases. In addition to orientational order, smectic phases possess a degree of positional order, with molecules organized into layers. researchgate.net The hexyloxy chains play a significant role in promoting smectic phases, as the van der Waals interactions between the chains favor this layered arrangement.

The specific phase behavior—including the transition temperatures and the type of mesophase formed—is highly dependent on the molecular structure. For instance, increasing the length of the alkoxy chain in homologous series of 4-alkoxybenzoates tends to stabilize smectic phases over nematic ones and increase the clearing temperature (the temperature of transition to the isotropic liquid phase). mdpi.com The crystal structure of related benzoate (B1203000) ester derivatives shows molecules linked into sheets or chains through a combination of weak hydrogen bonds and offset π-π stacking, illustrating the packing principles that precede the formation of the liquid crystal state upon heating. core.ac.uk

Table 2: Common Organized Structures in 4-Alkoxybenzoate Ester Systems

| Structure/Phase | Description of Molecular Order | Key Driving Interactions |

|---|---|---|

| Crystalline Solid | High degree of both positional and orientational order in a 3D lattice. | All interactions are maximized in a specific, repeating packing arrangement. |

| Nematic Liquid Crystal | Long-range orientational order; no long-range positional order. Molecules are mobile. | π-π stacking and dipole-dipole interactions dominate to align molecular axes. |

| Smectic Liquid Crystal | Long-range orientational order and 1D or 2D positional order (layered structure). | Strong van der Waals interactions between alkoxy chains enhance layering, in addition to core interactions. |

| Isotropic Liquid | No long-range orientational or positional order. Random molecular arrangement. | Thermal energy overcomes the ordering effects of non-covalent interactions. |

Micelles and Vesicles

Micelles and vesicles are aggregate structures that typically form when amphiphilic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, are dispersed in an aqueous solution. researchgate.netresearchgate.net The hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads form an outer surface that interacts with the aqueous environment.

Ethyl 4-(hexyloxy)benzoate, with its chemical structure consisting of a benzoate ester group and a hexyloxy alkyl chain, is predominantly hydrophobic. The ester group provides some polarity, but it lacks the strong, distinct hydrophilic head characteristic of conventional surfactants like sulfates or quaternary ammonium (B1175870) salts. Consequently, Ethyl 4-(hexyloxy)benzoate is not expected to form micelles or vesicles on its own in aqueous solutions. The formation of such structures requires a more pronounced amphiphilic character to drive the necessary self-assembly process where hydrophobic and hydrophilic domains segregate into the core and shell of the aggregate, respectively. researchgate.net The transition between micelles and vesicles is a complex process influenced by factors like surfactant geometry, concentration, and the presence of additives. researchgate.netnih.gov

Supramolecular Assemblies

While not forming micelles in water, Ethyl 4-(hexyloxy)benzoate and its derivatives readily participate in other forms of supramolecular self-assembly, particularly in the formation of thermotropic liquid crystals. hartleygroup.org These ordered fluid phases arise from the specific molecular geometry and the non-covalent interactions between molecules.

The self-assembly of hexyloxybenzoate systems is primarily governed by a combination of weak intermolecular forces:

Van der Waals Interactions: The flexible hexyloxy chains of adjacent molecules interact through these temporary, fluctuating dipoles. These interactions are crucial for the alignment and packing of the alkyl chains, contributing significantly to the stability of the assembled structure.

π-π Stacking: The aromatic benzene (B151609) rings of the benzoate core can stack on top of one another. This interaction, arising from the overlap of π-orbitals, helps to organize the molecules into columnar or layered arrangements.

Dipole-Dipole Interactions: The polar ester group (-COO-) introduces a dipole moment in the molecule, leading to electrostatic interactions that influence the relative orientation of neighboring molecules.

In closely related systems, such as p-alkoxybenzoic acids, hydrogen bonding between the carboxylic acid groups leads to the formation of rod-like dimers, which then self-assemble into liquid crystal phases. hartleygroup.orgresearchgate.net Although Ethyl 4-(hexyloxy)benzoate cannot form these head-to-head hydrogen-bonded dimers, the other non-covalent forces are sufficient to induce ordered phases. The balance and interplay of these interactions dictate the specific type of liquid crystal phase (e.g., nematic, smectic) that is formed at a given temperature. nih.govresearchgate.netrsc.org

| Interaction Type | Molecular Moiety Involved | Role in Self-Assembly |

|---|---|---|

| Van der Waals Forces | Hexyloxy Alkyl Chain (-OC₆H₁₃) | Promotes parallel alignment and efficient packing of the aliphatic tails. |

| π-π Stacking | Benzene Ring | Facilitates stacking of the aromatic cores, contributing to positional order. |

| Dipole-Dipole Interactions | Ethyl Ester Group (-COOC₂H₅) | Influences the relative orientation of molecules, contributing to orientational order. |

Aggregation-Induced Emission (AIE) Phenomena in Functionalized Hexyloxybenzoates

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-luminescent or weakly fluorescent when dissolved in a good solvent but become highly emissive upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation. The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM), particularly the restriction of intramolecular rotations (RIR) of components like phenyl rings within the molecule. In the dissolved state, these parts can rotate freely, providing a non-radiative pathway for the excited state to decay. In the aggregated state, this rotation is physically hindered, forcing the molecule to release its energy radiatively as fluorescence. nih.gov

While Ethyl 4-(hexyloxy)benzoate itself is not recognized as an AIE-active compound, its molecular scaffold can be functionalized to exhibit this property. By chemically attaching a known AIE-active core, such as a tetraphenylethylene (B103901) (TPE) or polyphenyl nucleus, to a hexyloxybenzoate derivative, it is possible to create novel AIEgens. researchgate.netrsc.org The hexyloxybenzoate moiety can serve to tune the solubility, packing mode, and solid-state properties of the resulting functionalized molecule.

For instance, research on polyphenyl benzoates has shown that the introduction of ester groups onto a polyphenyl core can lead to materials with pronounced AIE or Aggregation-Enhanced Emission (AEE) characteristics. researchgate.netrsc.org In these systems, the bulky, twisted polyphenyl structure prevents intermolecular π-π stacking that would otherwise quench fluorescence, while the benzoate groups can influence electronic properties and molecular packing. When these molecules aggregate, the intramolecular rotations of the phenyl rings are restricted, activating the AIE fluorescence channel. nih.gov A hypothetical AIE-active molecule could be designed by linking an AIE core to the hexyloxybenzoate structure, where the hexyloxy chain would further influence the aggregation behavior.

| Condition | Physical State | Intramolecular Motion | Fluorescence Emission | Primary De-excitation Pathway |

|---|---|---|---|---|

| Good Solvent (e.g., THF) | Molecularly Dissolved | Active Intramolecular Rotation | Weak / Non-emissive | Non-radiative Decay |

| Poor Solvent (e.g., THF/Water Mixture) | Aggregated State | Restricted Intramolecular Rotation | Strongly Emissive | Radiative Decay (Fluorescence) |

The functionalization approach allows for the development of novel fluorescent materials where the emission properties can be controlled by modulating the degree of aggregation, making them suitable for applications in sensors, bio-imaging, and optoelectronic devices. researchgate.netmdpi.com

Applications of Ethyl 4 Hexyloxy Benzoate in Advanced Materials Science

Utilization in Liquid Crystal Display Technologies

The molecular structure of Ethyl 4-(hexyloxy)benzoate is archetypal for compounds that exhibit liquid crystal phases. tcichemicals.com Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. tcichemicals.comhighland.cc.il.us Molecules like Ethyl 4-(hexyloxy)benzoate, which feature a rigid core (the benzoate (B1203000) group) and a flexible tail (the hexyloxy chain), are prone to forming thermotropic liquid crystal phases, meaning the phases appear as temperature changes. tcichemicals.com

These compounds typically exhibit nematic and/or smectic phases. tcichemicals.comscholarsresearchlibrary.com

Nematic Phase: Molecules show a long-range orientational order, aligning their long axes in a common direction, but their centers of mass are randomly distributed as in a liquid. tcichemicals.com

Smectic Phase: In addition to orientational order, the molecules are arranged in layers, showing a degree of positional order. tcichemicals.com